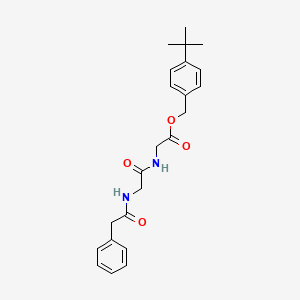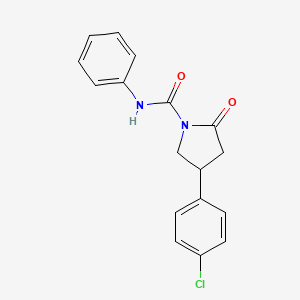![molecular formula C15H19N3O3S2 B4980300 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
作用机制
The mechanism of action of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide involves the selective blockade of the Kv1.3 potassium channel. This channel is important for the function of T lymphocytes, which play a critical role in the immune response. By blocking this channel, the compound can modulate the immune response and potentially treat autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide are primarily related to its ability to block the Kv1.3 potassium channel. This can modulate the immune response and potentially treat autoimmune diseases. However, the compound may also have other effects on cellular processes that are not yet fully understood.
实验室实验的优点和局限性
One of the primary advantages of using 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide in lab experiments is its selectivity for the Kv1.3 potassium channel. This makes it a valuable tool for studying the function of this channel and its role in cellular processes. However, one limitation of the compound is that it may have off-target effects on other cellular processes that are not yet fully understood.
未来方向
There are several future directions for research on 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide. One potential direction is the development of new analogs with improved selectivity and potency for the Kv1.3 potassium channel. Another direction is the investigation of the compound's potential for the treatment of autoimmune diseases in animal models and clinical trials. Additionally, further research is needed to fully understand the compound's effects on cellular processes and potential off-target effects.
合成方法
The synthesis of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide involves several steps. The first step involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. The amide is then reacted with N-methyl-N-propylamine and sulfonyl chloride to form the final product.
科学研究应用
4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide has been used in several scientific research applications. One of the primary uses of this compound is in the study of ion channels. Ion channels are membrane proteins that play a critical role in the regulation of cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion. The compound has been shown to selectively block the Kv1.3 potassium channel, which is important for the function of T lymphocytes. This makes it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-4-8-18(3)23(20,21)13-10-12(6-5-11(13)2)14(19)17-15-16-7-9-22-15/h5-7,9-10H,4,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAROIYSSSVSZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)